1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea is a synthetic urea derivative featuring a hybrid structure combining pyrrolidinone and piperazine moieties. The compound is characterized by:
- Urea core: Central to its structure, linking two distinct pharmacophoric groups.
- Pyrrolidinone ring: Substituted at position 1 with a 4-ethoxyphenyl group and at position 3 via the urea nitrogen.
- Piperazine-propanoyl chain: A propyl spacer connects the urea nitrogen to a 4-(4-methoxyphenyl)piperazine group.
The ethoxy and methoxy substituents on the aryl groups may enhance solubility and influence electronic properties, while the piperazine moiety could contribute to receptor binding affinity.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O4/c1-3-36-25-11-7-23(8-12-25)32-20-21(19-26(32)33)29-27(34)28-13-4-14-30-15-17-31(18-16-30)22-5-9-24(35-2)10-6-22/h5-12,21H,3-4,13-20H2,1-2H3,(H2,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWCVQBZXPBGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Structural and Functional Analysis
Urea Core Modifications
- Target vs. Thiazole-Urea Derivatives (1f, 1g, 11a–11o): The target compound replaces the thiazole ring in analogues from –2 with a pyrrolidinone ring. Thiazole-containing compounds (e.g., 11a–11o) exhibit halogenated aryl groups (Cl, F, CF₃), which increase lipophilicity compared to the target’s ethoxy/methoxy groups. This could influence metabolic stability and membrane permeability .
Piperazine Substituents
- Target vs. 3-Chlorophenylpiperazine Derivatives (): The target’s 4-methoxyphenylpiperazine group is less electron-deficient than chlorophenyl analogues ().
Pyrrolidinone vs. Pyrazolidinone ()
- The target’s pyrrolidinone (5-membered lactam) differs from pyrazolidinone (4-membered lactam) in . Larger ring size may confer greater flexibility, affecting binding to enzymes like lipoxygenase or cholecystokinin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
